molecular formula C22H32N2O7 B091500 Isoaminile citrate CAS No. 126-10-3

Isoaminile citrate

Cat. No.: B091500
CAS No.: 126-10-3
M. Wt: 436.5 g/mol
InChI Key: ZXASMEUEMIIBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoaminile citrate is a synthetic compound developed for its antitussive (cough-suppressing) properties. As a research chemical, it offers significant value for investigations into respiratory physiology and neuropharmacology. Structurally similar to methadone, Isoaminile is classified as a centrally-acting antitussive agent . Its primary research application lies in studying the cough reflex; a double-blind clinical study found it as effective as other known antitussives in suppressing cough in patients, with a duration of action that was somewhat longer in experimental models . Preclinical animal studies indicated it was as efficacious as codeine but devoid of any respiratory depressant effect, a key point of interest for research into safer cough suppression . The compound's mechanism of action is dualistic. In addition to its central antitussive effects, it also exhibits notable anticholinergic activity, possessing both antimuscarinic and antinicotinic properties . This profile makes this compound a useful pharmacological tool for dissecting the complex interactions between different neural pathways—specifically, the central cough centers and the peripheral cholinergic receptors—that regulate airway reflexes. Researchers can utilize this compound to explore new targets for managing hypertussive states characterized by cough reflex hypersensitivity. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

126-10-3

Molecular Formula

C22H32N2O7

Molecular Weight

436.5 g/mol

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZXASMEUEMIIBDZ-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Other CAS No.

28416-66-2

Related CAS

77-51-0 (Parent)

Synonyms

isoaminile
isoaminile citrate
Peracon
Perogan

Origin of Product

United States

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C₁₆H₂₄N₂.C₆H₈O₇
  • Molecular Weight : 436.50 g/mol
  • Classification : Antitussive agent

Isoaminile citrate is structurally related to methadone and exhibits both anticholinergic and antinicotinic properties, which contribute to its therapeutic effects in cough suppression and potentially other medical applications.

Antitussive Agent

This compound is primarily utilized as a cough suppressant. Clinical studies have demonstrated its effectiveness in reducing cough frequency and severity in patients with various respiratory conditions.

  • Efficacy : In a comparative study, this compound (40 mg) was found to be as effective as chlophedianol (20 mg) in suppressing cough, with a longer duration of action observed for isoaminile . The study involved 66 participants suffering from cough associated with chest diseases, indicating that isoaminile can be a viable alternative to traditional cough suppressants.

Management of Respiratory Conditions

Due to its mechanism of action, which involves the central nervous system's modulation of the cough reflex, this compound may be beneficial in managing symptoms associated with respiratory diseases such as chronic bronchitis and asthma. Its anticholinergic effects may also help reduce bronchial secretions, providing symptomatic relief.

Muscarinic Receptor Modulation

Research has explored isoaminile's potential to modulate muscarinic receptors, which are implicated in various physiological processes. This property may have implications for treating conditions like overactive bladder and asthma, where muscarinic receptor signaling plays a crucial role.

Nicotine Interaction Studies

Isoaminile's structural similarities to nicotine have made it a valuable tool in research aimed at understanding nicotine's effects on the body. Studies utilizing isoaminile have contributed to insights regarding nicotine addiction and the development of smoking cessation therapies.

Clinical Trials

A randomized double-blind clinical trial compared this compound with chlophedianol hydrochloride for efficacy as an antitussive agent. Results indicated that both medications effectively suppressed cough, but isoaminile was noted for fewer side effects and a longer duration of action .

Intoxication Cases

Reports of acute intoxications from compulsive use of isoaminile highlight its potential for misuse. A study documented cases where young adults experienced adverse effects from intravenous administration of isoaminile, although it was concluded that the compound does not induce physical dependence . These findings underscore the importance of monitoring usage patterns in clinical settings.

Comparative Analysis with Other Antitussives

CompoundEfficacyDuration of ActionSide EffectsDependence Potential
This compoundHighLongMildNone
ChlophedianolHighModerateMild skin reactionsLow
CodeineHighVariableModerate (respiratory depression)Yes

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlophedianol Hydrochloride

Chlophedianol hydrochloride, another centrally acting antitussive, was directly compared with isoaminile citrate in a 1982 double-blind trial involving 66 patients. Key findings include:

  • Efficacy: Isoaminile (40 mg) matched chlophedianol (20 mg) in reducing cough frequency over 3-hour and 24-hour periods .
  • Duration : Isoaminile exhibited a longer duration of action .
  • Lung Function: Chlophedianol showed a marginally greater improvement in peak expiratory flow rate (PEFR) after 7 days .

Codeine

Codeine, an opioid antitussive, shares central action but differs critically in safety:

  • Efficacy : Isoaminile demonstrated comparable cough suppression to codeine in animal models .
  • Respiratory Effects : Unlike codeine, isoaminile lacks respiratory depressant activity, making it safer for patients with compromised lung function .

Dextromethorphan Hydrobromide

Dextromethorphan, a non-opioid NMDA receptor antagonist, differs in mechanism but shares antitussive applications:

  • Efficacy: No direct comparative studies exist, but dextromethorphan is widely used for acute coughs. Isoaminile’s longer duration may offer advantages in chronic cases .

Guaiacolsulfonate

Guaiacolsulfonate (sulfoguaiacol), an expectorant with mild antitussive properties, contrasts with isoaminile:

  • Mechanism : Primarily enhances mucus clearance rather than suppressing cough reflex .
  • Clinical Use : Often combined with antitussives like isoaminile for dual-action therapy in productive coughs .

Data Tables

Table 1: Comparative Pharmacological Profiles of Antitussive Agents

Compound Mechanism Efficacy (vs. Isoaminile) Duration of Action Key Side Effects
This compound Central cough suppression Reference >3 hours Mild drowsiness
Chlophedianol HCl Central cough suppression Equivalent <3 hours Allergic rash (rare)
Codeine Opioid receptor agonist Equivalent 4–6 hours Respiratory depression
Dextromethorphan HBr NMDA receptor antagonist No direct data 4–6 hours Dizziness, hallucinations
Guaiacolsulfonate Expectorant Lower Variable Gastrointestinal upset

Table 2: Molecular and Regulatory Profiles

Compound Molecular Formula Regulatory Status (FDA/EMA) LD₅₀ (Animal Models)
This compound C₂₂H₃₂N₂O₇ Approved (Unique ID: 27K34XSD46) 55 mg/kg (mouse, IV)
Isoaminile Cyclamate C₂₂H₃₇N₃O₃S Approved (Unique ID: 4055851484) 298 mg/kg (mouse, oral)
Chlophedianol HCl C₁₄H₂₂ClNO Approved Not reported

Research Findings and Clinical Implications

  • Combination Therapy : Synergy with expectorants like guaiacolsulfonate may optimize treatment for productive coughs .
  • Dosage Optimization : The 40 mg thrice-daily regimen of isoaminile balances efficacy and tolerability, as evidenced by stable cough counts and PEFR improvements .

Q & A

Q. How to structure a research paper on this compound to meet IMRaD standards?

  • Answer :
  • Introduction : Highlight gaps in citrate-based antitussives; cite conflicting pharmacokinetic data .
  • Methods : Detail synthesis protocols and statistical models (e.g., "Data were analyzed using GraphPad Prism v9.0") .
  • Results : Use tables to compare bioavailability across formulations (Table 1: AUC₀–₂₄, Cₘₐₓ).
  • Discussion : Reconcile findings with prior studies; propose SAR-driven optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoaminile citrate
Reactant of Route 2
Isoaminile citrate

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